Tiotropium-d3 Bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

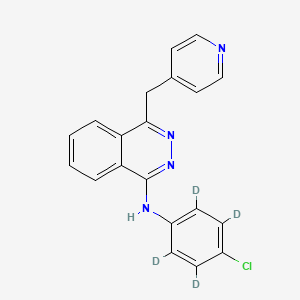

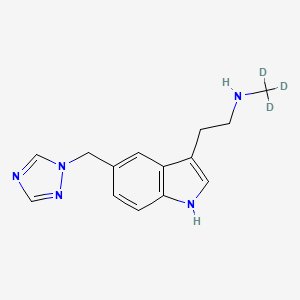

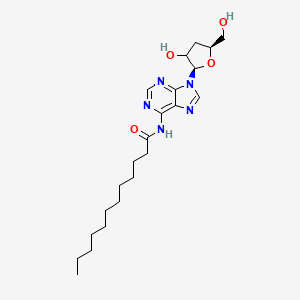

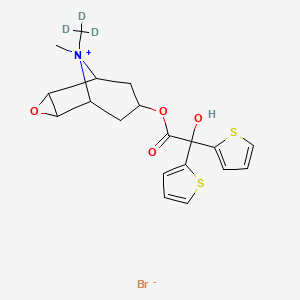

Tiotropium-d3 Bromide is a deuterium-labeled derivative of Tiotropium Bromide, a long-acting muscarinic acetylcholine receptor antagonist. It is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Tiotropium Bromide. The compound is characterized by the substitution of three hydrogen atoms with deuterium, which helps in tracing and quantifying the drug during the development process .

Mecanismo De Acción

Target of Action

Tiotropium-d3 Bromide, also known as Tiotropium, primarily targets the M3 muscarinic receptors located in the airways . These receptors play a crucial role in the contraction and relaxation of smooth muscles in the airways, thereby controlling the airflow in and out of the lungs .

Mode of Action

Tiotropium acts as a muscarinic acetylcholine receptor (mAChR) antagonist . It blocks the binding of the acetylcholine ligand to the M3 muscarinic receptors, preventing the subsequent opening of the ligand-gated ion channel . This action inhibits the contraction of the smooth muscles in the airways, leading to bronchodilation .

Biochemical Pathways

By acting on the M3 muscarinic receptors, Tiotropium affects the muscarinic acetylcholine signaling pathway . The antagonistic action of Tiotropium prevents the activation of this pathway by acetylcholine, reducing bronchoconstriction and mucus secretion . This leads to an increase in airflow and a decrease in symptoms associated with conditions like chronic obstructive pulmonary disease (COPD) .

Pharmacokinetics

Tiotropium, its non-deuterated form, is known to be administered via inhalation . This route of administration allows for direct delivery of the drug to the lungs, enhancing its bioavailability and therapeutic effect .

Result of Action

The antagonistic action of Tiotropium on the M3 muscarinic receptors leads to smooth muscle relaxation and bronchodilation . This results in significant improvements in lung function, health-related quality of life, and exercise endurance, and reductions in dyspnea, lung hyperinflation, exacerbations, and use of rescue medication .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the effectiveness of inhaled drugs like Tiotropium can be influenced by factors such as the patient’s inhalation technique, the design of the inhaler device, and the particle size of the inhaled drug .

Análisis Bioquímico

Biochemical Properties

Tiotropium-d3 Bromide, like its parent compound Tiotropium Bromide, acts as an antagonist for muscarinic acetylcholine receptors (mAChR), blocking the binding of the acetylcholine ligand . This interaction with mAChR, particularly the M3 subtype located in the airways, leads to smooth muscle relaxation and bronchodilation .

Cellular Effects

In patients with chronic obstructive pulmonary disease (COPD), this compound has been shown to significantly improve lung function, health-related quality of life, and exercise endurance, and reduce dyspnea, lung hyperinflation, exacerbations, and use of rescue medication .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to M3 muscarinic receptors in the airways, leading to the inhibition of acetylcholine-mediated bronchoconstriction . This results in the relaxation of airway smooth muscle and bronchodilation .

Temporal Effects in Laboratory Settings

In clinical trials, this compound has demonstrated long-term efficacy in improving lung function and reducing symptoms in patients with COPD . Its effects persist for more than 24 hours due to prolonged M3 muscarinic receptor blockade .

Transport and Distribution

Tiotropium Bromide, due to its long-acting nature, is believed to have a wide distribution in the body .

Subcellular Localization

Given its mechanism of action, it is likely to be localized at the cell membrane where the M3 muscarinic receptors are located .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Tiotropium-d3 Bromide involves the deuteration of Tiotropium Bromide. This process typically includes the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the efficient incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The production is carried out in specialized facilities equipped with reactors and purification systems to handle the deuterated compounds .

Análisis De Reacciones Químicas

Types of Reactions: Tiotropium-d3 Bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The bromide ion in this compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Aplicaciones Científicas De Investigación

Tiotropium-d3 Bromide is extensively used in scientific research, including:

Chemistry: It serves as a tracer in studying the pharmacokinetics and metabolic pathways of Tiotropium Bromide.

Biology: The compound is used in biological assays to understand the interaction of Tiotropium Bromide with biological targets.

Medicine: Research on this compound helps in developing new therapeutic strategies for respiratory diseases like chronic obstructive pulmonary disease (COPD).

Industry: It is used in the pharmaceutical industry for quality control and validation of analytical methods

Comparación Con Compuestos Similares

Tiotropium Bromide: The non-deuterated form used as a bronchodilator.

Ipratropium Bromide: Another muscarinic antagonist used for similar therapeutic purposes.

Aclidinium Bromide: A long-acting muscarinic antagonist with a similar mechanism of action

Uniqueness: Tiotropium-d3 Bromide is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms allows for precise tracing and quantification, making it a valuable tool in drug development and research .

Propiedades

IUPAC Name |

[9-methyl-9-(trideuteriomethyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22NO4S2.BrH/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H/q+1;/p-1/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHNAVOVODVIMG-NIIDSAIPSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrNO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.